N-[Bis(methylthio)methylene]-p-toluenesulfonamide
Overview
Description
N-[Bis(methylthio)methylene]-p-toluenesulfonamide is an organic compound with the chemical formula C10H13NO2S3. It is known for its applications in various chemical reactions and research fields due to its unique structural properties. The compound is characterized by the presence of a toluenesulfonamide group attached to a bis(methylthio)methylene moiety, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(methylthio)methylene]-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonamide with bis(methylthio)methylene reagents under controlled conditions. One common method includes the condensation reaction where p-toluenesulfonamide is treated with bis(methylthio)methylene chloride in the presence of a base such as triethylamine . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
N-[Bis(methylthio)methylene]-p-toluenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The bis(methylthio)methylene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[Bis(methylthio)methylene]-p-toluenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[Bis(methylthio)methylene]-p-toluenesulfonamide involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The bis(methylthio)methylene moiety is known to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their activity. This interaction can result in the inhibition or activation of various cellular processes, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
- N-[Bis(methylthio)methylene]-N-tosylamine
- N-[Bis(methylthio)methylene]glycine methyl ester
- N-[Bis(methylthio)methylene]aniline
Uniqueness
N-[Bis(methylthio)methylene]-p-toluenesulfonamide stands out due to its unique combination of the toluenesulfonamide group and the bis(methylthio)methylene moiety. This structural feature imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations. Compared to similar compounds, it offers enhanced selectivity and efficiency in certain reactions, particularly in the synthesis of heterocyclic compounds .
Properties
IUPAC Name |
N-[bis(methylsulfanyl)methylidene]-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S3/c1-8-4-6-9(7-5-8)16(12,13)11-10(14-2)15-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIPGZGAUSIOAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(SC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00312817 | |
Record name | Dimethyl (4-methylbenzene-1-sulfonyl)carbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00312817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2651-15-2 | |
Record name | 2651-15-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263504 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl (4-methylbenzene-1-sulfonyl)carbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00312817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[bis(methylsulfanyl)methylidene]-4-methylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structural formula and molecular weight of N-[Bis(methylthio)methylene]-p-toluenesulfonamide?
A: this compound is represented by the molecular formula C10H13NO2S3 and has a molecular weight of 275.41 g/mol. []
Q2: What are the main synthetic applications of this compound?
A: this compound serves as a versatile reagent in organic synthesis. Its reactivity with various nucleophiles allows for the creation of medicinally relevant guanidine derivatives. Additionally, it acts as a precursor in the synthesis of diverse heterocyclic compounds. [] For instance, it reacts with active methylene compounds like malononitrile and cyanoacetamide to yield 3-methylthio-3-p-toluenesulfonylaminopropenenitrile derivatives, which are further utilized to synthesize 3,5-diaminopyrazole derivatives, ultimately leading to 3-aminopyrazolo[3,4-d]pyrimidine derivatives. []
Q3: Can you provide an example of this compound's use in heterocyclic synthesis?
A: this compound plays a crucial role in a novel synthetic route for imidazo[1,2-a]pyridine and imidazo[2,1-a]isoquinoline derivatives. This involves reacting it with pyridinium or isoquinolinium salts to generate stabilized pyridinium N-ylides or isoquinolinium N-ylides. These ylides then undergo 1,5-dipolar cyclization reactions, ultimately forming the targeted imidazo[1,2-a]pyridine and imidazo[2,1-a]isoquinoline structures. []
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